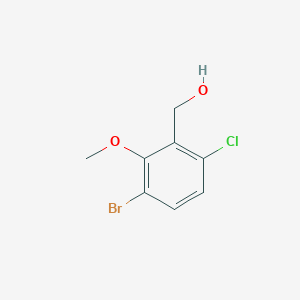

3-Bromo-6-chloro-2-methoxybenzyl alcohol

Description

Contextualization within Halogenated and Methoxylated Aromatic Systems

The subject of this article, 3-Bromo-6-chloro-2-methoxybenzyl alcohol, is a prime example of a polysubstituted aromatic system, specifically a dihalogenated and methoxylated compound. The presence of both bromine and chlorine atoms places it within the category of halogenated aromatics. Halogenation of aromatic rings is a fundamental transformation in organic synthesis, often used to control the regioselectivity of subsequent reactions or to introduce specific physicochemical properties. google.com The methoxy (B1213986) group (—OCH₃) introduces an ether linkage to the aromatic system, classifying it as a methoxylated aromatic compound. The interplay between the electron-withdrawing effects of the halogens and the electron-donating nature of the methoxy group creates a unique electronic environment on the benzene (B151609) ring, influencing its reactivity and the acidity of the benzylic proton.

Significance of Benzyl (B1604629) Alcohol Moieties in Chemical Synthesis

The benzyl alcohol moiety is a crucial functional group in organic synthesis. The hydroxyl group can be easily oxidized to form the corresponding aldehyde or carboxylic acid, providing a pathway to a wide range of other functional groups and molecular scaffolds. google.com Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions at the benzylic position. The benzyl group itself is often used as a protecting group for alcohols and carboxylic acids due to its relative stability and ease of removal by hydrogenolysis. The versatility of the benzyl alcohol moiety makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.

Overview of Research Trends in Dihalosubstituted Methoxybenzyl Alcohols

Research into dihalosubstituted methoxybenzyl alcohols, while not extensive for every specific isomer, generally focuses on their potential as precursors for more complex molecular architectures. The combination of different halogens and a methoxy group on a benzyl alcohol framework provides multiple reaction sites and the potential for selective functionalization. These compounds are often explored as building blocks in the synthesis of novel heterocyclic compounds, potential drug candidates, and materials with specific electronic properties. The strategic placement of the substituents can be used to fine-tune the steric and electronic properties of the molecule, which is a key aspect of modern drug design and catalyst development. A patent related to the synthesis of a quinoline (B57606) derivative, for instance, hints at the utility of similar bromo-chloro-methoxy substituted aromatic compounds as intermediates in the preparation of biologically active molecules. google.com

Chemical Profile of this compound

While comprehensive research data is limited, the fundamental properties of this compound can be compiled from available chemical supplier information.

| Property | Value |

| CAS Number | 1822852-13-0 |

| Molecular Formula | C₈H₈BrClO₂ |

| Molecular Weight | 251.50 g/mol |

| Appearance | Not specified (likely a solid) |

| Solubility | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

This data is compiled from publicly available sources and may not represent verified experimental values.

Synthesis of Substituted Benzyl Alcohols

The synthesis of polysubstituted benzyl alcohols can be achieved through various routes, often involving the reduction of the corresponding aldehyde or carboxylic acid. For a compound like this compound, a plausible synthetic approach would start from a suitably substituted toluene (B28343) derivative.

A potential, though not explicitly documented, synthetic pathway could involve the following conceptual steps:

Halogenation and Methoxylation of a Toluene Precursor: Starting with a suitable toluene derivative, sequential halogenation and methoxylation reactions could be employed to introduce the bromine, chlorine, and methoxy groups at the desired positions on the aromatic ring.

Benzylic Oxidation: The methyl group of the resulting 3-bromo-6-chloro-2-methoxytoluene (B1622555) would then be oxidized to a carboxylic acid or an aldehyde.

Reduction: Finally, the aldehyde or carboxylic acid would be reduced to the corresponding benzyl alcohol using a suitable reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride.

It is important to note that this is a generalized pathway, and the specific reagents and reaction conditions would need to be optimized to achieve the desired product with good yield and purity.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrClO2 |

|---|---|

Molecular Weight |

251.50 g/mol |

IUPAC Name |

(3-bromo-6-chloro-2-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8BrClO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3,11H,4H2,1H3 |

InChI Key |

SXSVKXZZMGPNLF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1CO)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Chloro 2 Methoxybenzyl Alcohol

Precursor Identification and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct the target molecule to identify potential starting materials. The primary alcohol functional group in the target molecule can be formed by the reduction of a corresponding aldehyde or carboxylic acid. This suggests that 3-bromo-6-chloro-2-methoxybenzaldehyde or 3-bromo-6-chloro-2-methoxybenzoic acid are viable immediate precursors.

Based on the substitution pattern, a logical and commercially available starting material would be a molecule already containing the methoxy (B1213986) group, such as 2-methoxytoluene or 2-methoxybenzaldehyde. These precursors simplify the synthesis by having one of the key functional groups in the correct position from the outset. The synthesis would then involve the sequential and regioselective introduction of the halogen atoms, followed by the conversion of the methyl or aldehyde group into the final benzyl (B1604629) alcohol.

The order of the halogenation steps is critical to achieving the desired 1,2,3,6-substitution pattern. The directing effects of the substituents on the aromatic ring must be carefully considered.

Methoxy Group (-OCH₃): An activating, ortho, para-directing group. wikipedia.org

Methyl Group (-CH₃): An activating, ortho, para-directing group.

Aldehyde (-CHO) / Carboxyl (-COOH): A deactivating, meta-directing group.

Halogens (-Br, -Cl): Deactivating, but ortho, para-directing groups.

A plausible strategy would involve starting with a precursor like 2-methoxytoluene. The methoxy group at C2 and the methyl group at C1 would both direct incoming electrophiles to the C3, C4, C5, and C6 positions. The combined activation and directing effects would need to be controlled to achieve the specific 3-bromo, 6-chloro pattern.

If the synthesis begins with a precursor lacking the methoxy group, such as a substituted phenol, the methoxy group can be introduced via a Williamson ether synthesis. This typically involves treating the phenol with a base to form a phenoxide, which then reacts with a methylating agent like dimethyl sulfate or methyl iodide. wikipedia.org Alternatively, metal-catalyzed methylation of phenols or methoxylation of aryl halides can be employed. wikipedia.orggoogle.com The timing of this step is crucial; for instance, performing it after halogenation might be necessary to achieve the desired regioselectivity.

Approaches to Aromatic Ring Functionalization

The core of the synthesis involves the controlled, regioselective introduction of bromine and chlorine atoms onto the aromatic ring through electrophilic aromatic substitution.

Electrophilic aromatic bromination is a standard method for introducing a bromine atom onto a benzene (B151609) ring. The choice of brominating agent and reaction conditions can significantly influence the regioselectivity. For activated rings like anisole derivatives, milder conditions are often preferred. nih.gov

| Reagent | Conditions | Selectivity Profile |

| **Bromine (Br₂) ** | Typically requires a Lewis acid catalyst (e.g., FeBr₃) for less activated rings. | Can be aggressive, potentially leading to polybromination in highly activated systems. |

| N-Bromosuccinimide (NBS) | Often used with an acid catalyst or in polar solvents like acetonitrile. | A milder and more selective reagent, often favoring para-bromination in methoxybenzenes. nih.gov |

For a precursor like 2-chloro-6-methoxytoluene, the powerful para-directing effect of the methoxy group would strongly favor the introduction of bromine at the C3 position.

Similar to bromination, regioselective chlorination is achieved through electrophilic aromatic substitution. Achieving specific ortho-chlorination can be challenging due to steric hindrance and competing para-substitution.

| Reagent | Conditions | Selectivity Profile |

| Chlorine (Cl₂) ** | Requires a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). | A powerful chlorinating agent, regioselectivity is highly dependent on the directing groups present. |

| N-Chlorosuccinimide (NCS) | Can be used with an acid catalyst. | A milder source of electrophilic chlorine, sometimes offering improved regioselectivity. google.com |

| Sulfuryl Chloride (SO₂Cl₂) ** | Can be used with a catalyst for chlorination. | Effective for chlorinating anilines and phenols. researchgate.net |

Specialized methods using copper halides in ionic liquids have shown high para-selectivity for unprotected anilines. nih.gov For a substrate with a strong ortho, para-director like a methoxy group, achieving chlorination specifically at the sterically hindered C6 position may require advanced strategies such as directed ortho-metalation followed by reaction with a chlorine source, or the use of specific catalysts that favor ortho-halogenation. researchgate.net

Ortho-Methoxy Group Installation Strategies

The introduction of a methoxy group at the C2 position, ortho to both a bromine and a chlorine atom, is a critical step in the synthesis of the target molecule. The directing effects of the existing substituents on the benzene ring heavily influence the strategy for methoxylation. Halogens are typically ortho, para-directors in electrophilic aromatic substitution reactions. masterorganicchemistry.com However, direct methoxylation of a di-halogenated benzene ring can be challenging and may lead to a mixture of products.

More advanced and regioselective methods are often employed:

Directed ortho-Metalation (DoM): This strategy is a powerful tool for the synthesis of highly substituted aromatic compounds. researchgate.net A directing metalating group (DMG) on the aromatic ring directs deprotonation by a strong base (like an organolithium reagent) to the adjacent ortho position. For a precursor like 2-bromo-5-chlorophenol, the hydroxyl group can act as a potent DMG (often after protection as, for example, a methoxymethyl (MOM) ether) to direct metalation to the C6 position (ortho to the hydroxyl group). Subsequent quenching of the resulting aryllithium or arymagnesium species with an electrophilic methoxylating agent (such as dimethyl sulfate or a similar reagent) would install the methoxy group. This is followed by deprotection to yield the substituted phenol.

Nucleophilic Aromatic Substitution (SNAr): If a suitable precursor with a good leaving group (like a nitro or another halide group) is present at the C2 position and the ring is sufficiently activated by electron-withdrawing groups, a methoxy group can be introduced via SNAr reaction using a methoxide source, such as sodium methoxide. google.com For instance, a compound like 1-bromo-4-chloro-2-fluorobenzene could potentially undergo selective substitution of the fluorine atom with sodium methoxide.

Copper-Catalyzed Methoxylation: Modern cross-coupling methods offer another route. A palladium-catalyzed C-H ortho-bromination followed by a copper-catalyzed methoxylation has been used to synthesize tetra-ortho-methoxylated azobenzenes, demonstrating a viable strategy for introducing methoxy groups ortho to existing substituents. chemrxiv.org A similar strategy could be adapted for the synthesis of 3-bromo-6-chloro-2-methoxybenzyl alcohol precursors.

Formation of the Benzyl Alcohol Moiety

The conversion of a functional group on the benzene ring to a hydroxymethyl group (-CH₂OH) is the final key transformation to yield the target benzyl alcohol. This is typically achieved by the reduction of a corresponding benzaldehyde or benzoic acid derivative, or by the hydrolysis of a benzyl halide.

The reduction of an aldehyde or carboxylic acid is a common and efficient method for preparing alcohols. The precursor, 3-bromo-6-chloro-2-methoxybenzaldehyde or 3-bromo-6-chloro-2-methoxybenzoic acid, would first be synthesized, followed by reduction.

Catalytic hydrogenation involves the reduction of the carbonyl group using hydrogen gas in the presence of a metal catalyst. This method is widely used in both laboratory and industrial settings.

Various catalysts are effective for the hydrogenation of benzaldehyde derivatives to benzyl alcohols. researchgate.net Noble metals such as palladium, platinum, and ruthenium are often employed. researchgate.netnih.gov For instance, ruthenium nanoparticles supported on ordered mesoporous carbons (Ru/CMK-3) have been shown to be an efficient and reusable catalyst for the liquid-phase hydrogenation of various benzaldehyde derivatives. researchgate.net The reaction often proceeds under mild conditions, such as room temperature and medium hydrogen pressure, with water sometimes used as a solvent. researchgate.net Manganese-based pincer complexes, such as [Mn(PNP-iPr)(CO)₂(H)], have also emerged as highly efficient base-metal catalysts for the chemoselective hydrogenation of aldehydes under base-free conditions. nih.gov The choice of catalyst and reaction conditions can be tailored to optimize the yield and selectivity for the desired benzyl alcohol. mdpi.com

| Catalyst System | Substrate Example | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Ru/CMK-3 | Substituted Benzaldehydes | H₂ pressure, room temperature, water solvent | Efficient and reusable for liquid-phase hydrogenation. Activity is influenced by the position of substituents (ortho-substituted isomers can be more active). | researchgate.net |

| [Mn(PNP-iPr)(CO)₂(H)] | 4-Fluorobenzaldehyde | 50 bar H₂, 25°C, EtOH solvent, 0.05-0.1 mol% catalyst | Highly efficient and chemoselective for aldehydes over other reducible groups. Operates under base-free conditions with high turnover numbers. | nih.gov |

| Pd/Fe@N/C | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Formic acid as H₂ source, 80°C | Demonstrates high catalytic activity for the conversion of phenyl aldehydes under mild conditions. Product selectivity can be tuned by the choice of solvent. | mdpi.com |

Metal hydrides are versatile reducing agents capable of converting aldehydes and carboxylic acids to primary alcohols. The choice of reagent depends on the substrate and the desired selectivity. chem-station.com

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent. chem-station.commasterorganicchemistry.com It readily reduces a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, and amides. masterorganicchemistry.com The reduction of 3-bromo-6-chloro-2-methoxybenzoic acid or its corresponding ester with LiAlH₄ in an anhydrous ether solvent like THF would efficiently produce this compound. chem-station.commasterorganicchemistry.com A subsequent aqueous workup is required to neutralize the reaction and isolate the alcohol product. uop.edu.pk

Sodium Borohydride (B1222165) (NaBH₄): This is a milder and more selective reducing agent than LiAlH₄. chem-station.comuop.edu.pk It efficiently reduces aldehydes and ketones but typically does not react with carboxylic acids or esters. acs.orgacs.org Therefore, NaBH₄ would be the reagent of choice for the reduction of 3-bromo-6-chloro-2-methoxybenzaldehyde. The reaction is often carried out in protic solvents like methanol or ethanol. acs.orgacs.org

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is another common reducing agent. Its reactivity can be temperature-dependent. At low temperatures, it can reduce esters to aldehydes, but at warmer temperatures or with excess reagent, it can reduce them further to primary alcohols. chem-station.comacs.org It can also reduce carboxylic acids to aldehydes or alcohols. uop.edu.pk

| Reagent | Formula | Typical Substrates Reduced to Alcohols | Solvent | Characteristics | Reference |

|---|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Carboxylic Acids, Esters, Amides | Anhydrous Ether, THF | Very strong, non-selective, reacts violently with water. | chem-station.commasterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Methanol, Ethanol | Mild, selective for aldehydes/ketones, stable in protic solvents. | uop.edu.pkacs.org |

| Diisobutylaluminum Hydride | (i-Bu)₂AlH | Aldehydes, Ketones, Carboxylic Acids, Esters | Toluene (B28343), THF | Reactivity can be controlled by temperature. Lewis acidic nature. | chem-station.comacs.org |

Electrochemical synthesis offers a green and often highly selective alternative to chemical reagents for the reduction of carbonyl compounds. isroset.org The electrochemical reduction of substituted benzaldehydes to their corresponding benzyl alcohols can be achieved by applying a specific potential to a working electrode in an electrolytic cell. researchgate.netacs.org

The process involves the transfer of electrons from the cathode to the aldehyde, typically followed by protonation to yield the alcohol. The selectivity of the reaction, favoring alcohol formation over other products like hydrodimers (pinacols), can be influenced by several factors. rsc.org These include the electrode material (e.g., platinum, copper, glassy carbon), the solvent and supporting electrolyte, the pH of the solution, and the applied potential. isroset.orgresearchgate.net For example, the electrochemical reduction of benzaldehyde using a Pt-Pb/Nafion electrode has been reported to yield benzyl alcohol with nearly 100% selectivity. researchgate.net Studies on various substituted benzaldehydes have shown that the reduction potential and the stability of the intermediate radical anion are influenced by the nature of the substituents on the aromatic ring. researchgate.net This method avoids the use of stoichiometric metal hydride reagents or high-pressure hydrogen gas, making it an attractive approach. isroset.org

An alternative route to the benzyl alcohol moiety is through the nucleophilic substitution of a corresponding benzyl halide, such as 3-bromo-6-chloro-2-methoxybenzyl bromide.

The hydrolysis of benzyl bromides to benzyl alcohols can be accomplished by reacting the halide with water, often in the presence of a co-solvent like alcohol or acetone to improve solubility. The rate of hydrolysis is influenced by the substituents on the aromatic ring. rsc.org The reaction proceeds via an SN1 or SN2 mechanism, depending on the substrate and reaction conditions. For a primary benzyl bromide, the SN2 pathway is common, where a nucleophile (like water or hydroxide ion) directly displaces the bromide ion. Using a stronger nucleophile, such as aqueous sodium hydroxide, can accelerate the reaction.

Alternatively, the benzyl halide can be derivatized by reacting it with a nucleophile like sodium acetate to form a benzyl acetate ester. This ester is then hydrolyzed under acidic or basic conditions to yield the final benzyl alcohol. This two-step process can sometimes offer better yields and fewer side products compared to direct hydrolysis.

Reduction of Corresponding Benzaldehydes or Benzoic Acids

Stereoselective Synthesis Considerations

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical when considering the preparation of its potential future derivatives, particularly those where chirality is introduced at or near the benzylic carbon.

The creation of chiral centers adjacent to the benzyl alcohol moiety in derivatives of this compound can be achieved through various modern synthetic strategies. Asymmetric catalysis is a primary approach for establishing such stereocenters with high levels of control. For instance, transition-metal-catalyzed reactions can be employed to form carbon-carbon or carbon-heteroatom bonds adjacent to the benzylic position. researchgate.netnih.govresearchgate.net

Methods such as the asymmetric alkylation of precursor aldehydes or the enantioselective addition of nucleophiles to α,β-unsaturated systems derived from the parent molecule are viable strategies. Nickel-catalyzed stereoselective coupling reactions of benzylic alcohol derivatives have also emerged as a powerful tool for creating C(sp³)-hybridized stereogenic centers. acs.org These reactions can proceed through stereospecific pathways, involving concerted oxidative addition with either net inversion or retention of configuration, or through stereoconvergent pathways involving radical intermediates. acs.org Furthermore, achieving high diastereoselectivity is possible when appropriate functional groups are present in the substrate, which can direct the stereochemical outcome of the reaction. acs.org

Controlling enantioselectivity and diastereoselectivity in the synthesis of chiral derivatives is paramount. This is typically accomplished by using chiral catalysts, ligands, or auxiliaries that create a chiral environment, influencing the transition state of the reaction to favor the formation of one stereoisomer over others.

A notable strategy is the use of dual-catalyst systems, such as Palladium/Copper co-catalyzed reactions, for enantio- and diastereodivergent benzylic substitutions. researchgate.netnih.govresearchgate.net This approach allows for the synthesis of all four possible stereoisomers of a product with two adjacent chiral centers simply by changing the configuration of the chiral ligands associated with each metal catalyst. researchgate.netnih.govresearchgate.net These reactions can produce benzylic alcohol derivatives with excellent diastereo- and enantioselectivities, often achieving diastereomeric ratios (dr) greater than 20:1 and enantiomeric excesses (ee) exceeding 99%. researchgate.netnih.govresearchgate.net

Other effective methods include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a corresponding substituted acetophenone would yield a chiral benzylic alcohol. This is a well-established and highly efficient method.

Chiral Ligand-Metal Complexes: Nickel complexes with chiral bisoxazoline ligands have been shown to catalyze the stereoselective reductive arylation of ketones with high enantioselectivity. organic-chemistry.org

Organocatalysis: The combination of organocatalysts and transition metals can provide powerful activation and stereoselective control in asymmetric reactions. researchgate.net

Below is a table summarizing representative catalytic systems used for the stereoselective synthesis of benzylic alcohol derivatives, which could be conceptually applied to derivatives of this compound.

| Catalytic System | Reaction Type | Substrates | Efficiency |

| Pd/Cu Co-catalysis | Asymmetric Benzylic Substitution | Benzyl geminal dicarboxylate, Imino esters | Up to 94% yield, >20:1 dr, >99% ee researchgate.netnih.govresearchgate.net |

| Chiral Aldehyde-Nickel Dual Catalysis | Asymmetric α-propargylation | Amino acid esters, Propargylic alcohol derivatives | Good to excellent yields and enantioselectivities researchgate.net |

| Ru/Monophosphorus Ligand | 1,2-Addition | Arylboronic acids, α,β-Unsaturated aldehydes | High yields and enantiomeric excess organic-chemistry.org |

| Nickel/Chiral Bisoxazoline Ligand | Reductive Arylation | Ketones, Aryl halides | High enantioselectivity organic-chemistry.org |

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include maximizing atom economy and minimizing waste through careful selection of reactions and solvents. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.edu Reactions with high atom economy are inherently "greener" as they generate less waste. scranton.edu

Addition Reactions: These reactions are ideal from an atom economy perspective, as all reactant atoms are incorporated into the product, resulting in 100% theoretical atom economy. scranton.edu For instance, the reduction of a precursor aldehyde, 3-bromo-6-chloro-2-methoxybenzaldehyde, to the target benzyl alcohol via catalytic hydrogenation is a highly atom-economical step.

The table below compares the theoretical atom economy of different reaction types relevant to synthetic intermediates.

| Reaction Type | General Transformation | Theoretical Atom Economy | Waste Products |

| Addition | R-CHO + H₂ → R-CH₂OH | 100% | None |

| Substitution | R-CH₂Br + H₂O → R-CH₂OH + HBr | < 100% | Halide salts |

| Elimination | R-CH(OH)CH₃ → R-CH=CH₂ + H₂O | < 100% | Water, other small molecules |

Solvent choice has a significant impact on the environmental footprint of a synthetic process. Traditional syntheses of halogenated aromatic compounds often use hazardous chlorinated solvents. rsc.org Green chemistry promotes the use of safer, more environmentally benign alternatives. nih.gov

Greener Solvents: For the synthesis of this compound and its precursors, replacing chlorinated solvents with alternatives like heptane, water, or bio-based solvents such as ASTROBIO™ VL is a key green strategy. rsc.orgastrobiosolvent.com In some cases, solvent-free reactions are possible, which represents an ideal scenario for waste reduction. mdpi.comresearchgate.net

Waste Reduction Strategies: Minimizing waste goes beyond solvent choice. Electrophilic bromination protocols using organocatalysts in non-polar media can offer mild conditions and avoid oxidative side-products, with easy purification that may not require column chromatography. rsc.org Biocatalytic methods, which use enzymes or whole cells, operate under mild conditions and are produced from renewable resources, making them a highly sustainable option. nih.gov Furthermore, electrochemical synthesis can provide improved selectivity and safety compared to traditional methods, sometimes using sources like seawater for halogenation. researchgate.net The treatment of wastewater from benzyl alcohol production using resin adsorption allows for the recovery of the product and significantly reduces the chemical oxygen demand (COD) of the effluent. researchgate.net

A comparison of traditional versus greener solvents is presented below.

| Solvent Class | Examples | Environmental Concerns | Greener Alternatives |

| Chlorinated | Dichloromethane, Chloroform | Toxic, persistent, ozone-depleting potential nih.gov | Heptane, Toluene rsc.orgnih.gov |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile | Toxic, difficult to treat in wastewater | Water, Ionic Liquids, Glycerol nih.gov |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Peroxide formation, volatile | 2-Methyl-THF, Cyclopentyl methyl ether (CPME) |

| Alcohols | Methanol, Ethanol | Flammable, toxic | Water, Bio-ethanol |

Chemical Reactivity and Transformation Studies of 3 Bromo 6 Chloro 2 Methoxybenzyl Alcohol

Reactions of the Benzyl (B1604629) Alcohol Functional Group

The primary alcohol group attached to the substituted benzene (B151609) ring is a key site for several important chemical reactions, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation to Corresponding Carbonyl Compounds

The oxidation of the benzyl alcohol functional group in 3-Bromo-6-chloro-2-methoxybenzyl alcohol to its corresponding aldehyde, 3-bromo-6-chloro-2-methoxybenzaldehyde, is a fundamental transformation. This can be achieved through various methods, which can be broadly categorized into selective catalytic protocols and the use of stoichiometric oxidants.

Modern synthetic chemistry favors catalytic methods due to their efficiency, selectivity, and reduced environmental impact. For the oxidation of substituted benzyl alcohols, several catalytic systems are employed.

Palladium-based catalysts, particularly when supported on materials like graphitic carbon nitride (g-C3N4), have shown exceptional activity for the solvent-free selective oxidation of benzyl alcohol. mdpi.com The performance of these catalysts can be influenced by the nitrogen configuration within the support material. mdpi.com Bimetallic palladium catalysts, such as Pd-Fe supported on TiO2, can also facilitate the selective oxidation of benzyl alcohol to benzaldehyde through the in situ production of hydrogen peroxide. acs.org

Nitrate salts, like ferric nitrate, have been demonstrated to be effective in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, achieving high conversion and selectivity. frontiersin.org Other metallic nitrates, including those of aluminum and copper, also show considerable activity in this transformation. frontiersin.org Furthermore, tungstate catalysts (WO4^2-), when immobilized on a porous aromatic framework, can efficiently catalyze the selective oxidation of benzyl alcohol to benzoic acid using hydrogen peroxide as the oxidant. mdpi.com

| Catalyst System | Oxidant | Solvent | Product | Reference |

| Pd/g-C3N4 | O2 | Solvent-free | Benzaldehyde | mdpi.com |

| Pd-Fe/TiO2 | H2/O2 (in situ H2O2) | Methanol | Benzaldehyde | acs.org |

| Fe(NO3)3·9H2O | - | 1,4-dioxane | Benzaldehyde | frontiersin.org |

| WO4@PAF-181 | H2O2 | Water | Benzoic Acid | mdpi.com |

| Cu(I)/TEMPO | Air | Acetone | Benzaldehyde | rsc.org |

This table presents examples of catalytic systems used for the oxidation of benzyl alcohol and its derivatives. The reactivity of this compound is expected to be analogous.

Traditional oxidation methods often rely on stoichiometric amounts of strong oxidizing agents. Chromium(VI)-based reagents are prominent in this category. For instance, Pyrazinium dichromate (PzDC) can oxidize substituted benzyl alcohols to their corresponding aldehydes. asianpubs.org The reaction kinetics of such oxidations are often dependent on the concentrations of the substrate, the oxidant, and any acid catalyst present. asianpubs.org The reaction mechanism is proposed to involve the formation of a chromate ester intermediate, followed by a hydride ion transfer in the rate-determining step. asianpubs.orgsemanticscholar.org

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with other alcohols or alkyl halides.

Esterification is a common reaction for benzyl alcohols. A patent describes a method for the preparation of methoxybenzyl esters, which involves the esterification of a penicillin-derived acid with a methoxybenzyl alcohol derivative in the presence of N,N-dimethylformamide. google.com This suggests that this compound could similarly be esterified.

Etherification of benzyl alcohols can be effectively catalyzed by iron salts. Iron(III) triflate has been shown to be an efficient catalyst for the direct, dehydrative etherification of benzylic alcohols to form both symmetrical and unsymmetrical ethers. acs.orgnih.gov The addition of ammonium chloride can suppress side reactions, ensuring selective ether formation. acs.orgnih.gov Similarly, iron(II) and iron(III) chlorides have been used for the homo- and cross-etherification of benzyl alcohols in environmentally friendly solvents like propylene carbonate. acs.orgnih.gov The mechanism of these iron-catalyzed reactions is thought to proceed via the formation of a benzylic carbocation intermediate. nih.gov

Arylboronic acids, in combination with a co-catalyst like oxalic acid, can also promote the dehydrative etherification of benzylic alcohols. acs.org This method is believed to involve an SN1-type mechanism. acs.org

| Catalyst System | Reactant | Product Type | Reference |

| Fe(OTf)3 / NH4Cl | Two alcohols | Symmetrical/Unsymmetrical Ether | acs.orgnih.gov |

| FeCl3·6H2O | Benzyl alcohol | Symmetrical Ether | acs.orgnih.gov |

| FeCl2·4H2O / Ligand | Benzyl alcohol + Aliphatic alcohol | Unsymmetrical Ether | acs.org |

| Pentafluorophenylboronic acid / Oxalic acid | Two alcohols | Symmetrical/Unsymmetrical Ether | acs.org |

This table provides examples of catalyst systems for the etherification of benzyl alcohols. These methods are expected to be applicable to this compound.

Nucleophilic Substitution at the Benzylic Carbon

The hydroxyl group of a benzyl alcohol is a poor leaving group for nucleophilic substitution reactions. Therefore, it typically needs to be converted into a better leaving group, such as a halide or a sulfonate ester. The resulting benzylic intermediate can then be attacked by a nucleophile.

The existence of 3-Bromo-6-chloro-2-methoxybenzyl bromide indicates that the hydroxyl group of the parent alcohol can be replaced by a bromide ion, likely through a reaction with a brominating agent like PBr3 or HBr. chemicalbook.comchemicalbook.com This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

Boron Lewis acids, such as B(C6F5)3, can catalyze the direct cyanation of benzylic alcohols using an isonitrile as the cyanide source, yielding α-aryl nitriles. mdpi.com This reaction proceeds via the activation of the alcohol by the Lewis acid, facilitating the nucleophilic attack.

Reactivity of Aromatic Halogen Substituents

The bromine and chlorine atoms attached to the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution under standard conditions. The presence of the electron-donating methoxy (B1213986) group further deactivates the ring towards such reactions. However, under forcing conditions or with the presence of strong electron-withdrawing groups ortho or para to the halogens, nucleophilic aromatic substitution can occur.

The positions of the substituents on the ring are crucial. In this compound, the methoxy group is at position 2, the bromine at position 3, and the chlorine at position 6. The methoxy group directs electrophilic aromatic substitution to the ortho and para positions. libretexts.org The halogen atoms are deactivating yet also ortho-para directing for electrophilic substitution. libretexts.org The combined electronic effects of these substituents would influence any further substitution on the aromatic ring. For instance, in the bromination of alkoxybenzenes, the reactivity is a balance between the activating electronic effects of the alkoxy group and potential steric hindrance. nsf.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of two halogen atoms (bromine and chlorine) on the aromatic ring makes this compound a prime candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Generally, the reactivity of aryl halides in these couplings follows the trend I > Br > Cl > F. Consequently, reactions involving this compound would be expected to occur selectively at the more reactive carbon-bromine bond.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki reaction would likely proceed selectively at the C-Br bond to form a new carbon-carbon bond with an aryl, vinyl, or alkyl group, leaving the C-Cl bond intact. This selectivity allows for further functionalization if desired.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. This compound could react with various alkenes, again with expected selectivity for the C-Br bond, to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. Coupling of this compound with a terminal alkyne would be expected to yield an alkynyl-substituted benzyl alcohol derivative, with the reaction occurring preferentially at the bromine-substituted position.

While these reactions are theoretically feasible, specific experimental data such as yields, optimal catalysts, and reaction conditions for this compound are not available in the reviewed literature.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The aromatic ring of this compound contains a methoxy group, which is an electron-donating group, and a hydroxymethyl group, which is weakly deactivating. The halogens themselves are deactivating. Without strong activating groups (electron-withdrawing groups like nitro groups), this compound is expected to be relatively unreactive towards traditional SNAr reactions. Under forcing conditions (high temperature and pressure), substitution of one of the halogens by strong nucleophiles like hydroxide, alkoxides, or ammonia might be possible, but such reactions would likely be non-selective and may lead to a mixture of products.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a common method for converting aryl halides into organometallic reagents, which can then react with various electrophiles. This reaction is typically performed at low temperatures using organolithium reagents (like n-butyllithium or t-butyllithium) or Grignard reagents.

For this compound, the exchange rate for halogens follows the trend I > Br > Cl. Therefore, treatment with an organolithium reagent would selectively replace the bromine atom with lithium. The resulting aryllithium species is a powerful nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds by reacting with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides.

A critical consideration for this compound is the presence of the acidic proton of the benzyl alcohol group. This proton would be readily deprotonated by the strong base used for the exchange (e.g., n-BuLi). Therefore, at least two equivalents of the organolithium reagent would be required: one to deprotonate the alcohol and the second to perform the halogen-metal exchange. Alternatively, the alcohol could be protected with a suitable protecting group prior to the exchange reaction.

Transformations Involving the Methoxy Group

The methoxy group (-OCH3) is a common functional group that can undergo several important transformations.

O-Demethylation Reactions

O-demethylation is the cleavage of the methyl group from an aryl methyl ether to yield a phenol. This is a common reaction in the synthesis of natural products and pharmaceuticals. Strong acids, particularly Lewis acids like boron tribromide (BBr3), are highly effective reagents for this transformation. Other reagents that can be used include strong protic acids like HBr or HI, or nucleophilic reagents like lithium iodide or sodium thiomethoxide. The choice of reagent would depend on the compatibility with other functional groups in the molecule, such as the benzyl alcohol and the aryl halides.

Rearrangement or Cleavage Reactions

Beyond simple demethylation, ether linkages can sometimes undergo rearrangement reactions, although this is less common for simple aryl methyl ethers like the one present in the target molecule. Under certain conditions, cleavage of the entire methoxy group could occur, but this typically requires harsh conditions that might also affect other parts of the molecule. Specific literature detailing such rearrangements for this compound is not available.

Multi-Component Reactions and Complex Molecule Synthesis

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants. Given its multiple functional groups, this compound could potentially serve as a building block in the synthesis of more complex molecules.

For instance, after a cross-coupling reaction to introduce a new functional group, the benzyl alcohol moiety could participate in subsequent reactions. For example, it could be oxidized to an aldehyde, which could then be used in an MCR like the Mannich or Ugi reaction. The remaining halogen could then be used for a final modification step. However, there are no specific examples in the searched literature of this compound being utilized in MCRs or in the total synthesis of complex molecules.

Derivatization for Pharmacophore Integration

The structural scaffold of this compound presents multiple avenues for derivatization, enabling its integration into larger, more complex molecules with potential pharmacophoric properties. The primary site for modification is the hydroxyl group of the benzyl alcohol. This group can be readily transformed into a variety of other functionalities, allowing for the exploration of structure-activity relationships in drug discovery programs.

Common derivatization strategies for the hydroxyl group include:

Etherification: Conversion of the alcohol to an ether can introduce a diverse range of substituents, altering the molecule's lipophilicity, steric bulk, and hydrogen bonding capacity. For instance, reaction with various alkyl or aryl halides under basic conditions would yield the corresponding ethers.

Esterification: The formation of esters, through reaction with carboxylic acids, acid chlorides, or anhydrides, provides another means to modify the molecule's properties. The resulting esters can act as prodrugs or contribute to binding interactions with biological targets.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid opens up further synthetic possibilities. The aldehyde can participate in reactions such as reductive amination to introduce amine functionalities, while the carboxylic acid can be converted to amides or esters.

Halogenation: Substitution of the hydroxyl group with a halogen, for example through treatment with a halogenating agent, would produce a more reactive benzyl halide. This intermediate can then be used in a variety of nucleophilic substitution reactions to introduce a wide array of functional groups.

The bromo and chloro substituents on the aromatic ring can also be targeted for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Stille, or Buchwald-Hartwig couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds at these positions, further expanding the molecular diversity accessible from this starting material. The differential reactivity of the bromo and chloro groups may allow for selective functionalization.

Chemo- and Regioselective Functionalization

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity during its functionalization.

Chemoselectivity:

The primary alcohol is generally the most reactive site for many transformations. For instance, in oxidation reactions, the benzylic alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid without affecting the halogen or methoxy substituents on the aromatic ring. mdpi.com Similarly, esterification or etherification reactions will preferentially occur at the hydroxyl group.

Regioselectivity:

The aromatic ring of this compound is trisubstituted, and the directing effects of the existing substituents will govern the regioselectivity of any electrophilic aromatic substitution reactions. The methoxy group at the 2-position is a strong activating group and an ortho-, para-director. The chloro group at the 6-position and the bromo group at the 3-position are deactivating groups but are also ortho-, para-directors. libretexts.orglibretexts.org The interplay of these directing effects will determine the position of any incoming electrophile.

In the context of cross-coupling reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond in many catalytic systems could allow for regioselective functionalization. For example, a Suzuki coupling could potentially be performed selectively at the 3-position (bromine) while leaving the 6-position (chlorine) intact.

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation through Intermediates Analysis

The oxidation of benzyl alcohols to aldehydes is a key transformation, and its mechanism has been extensively studied. For many chromium(VI)-based oxidants, the reaction is believed to proceed through the formation of a chromate ester intermediate. asianpubs.orgorientjchem.org In the case of this compound, the reaction would likely initiate with the formation of this ester, followed by a rate-determining hydride transfer from the benzylic carbon to the chromium center.

The presence of electron-withdrawing groups (bromo and chloro) would be expected to increase the acidity of the benzylic proton, potentially facilitating the hydride transfer step. Conversely, the electron-donating methoxy group could influence the stability of any carbocation-like character in the transition state.

Analysis of reaction mixtures at various time points could allow for the detection of such intermediates. Spectroscopic techniques like NMR and mass spectrometry would be invaluable in identifying and characterizing transient species, thereby providing direct evidence for the proposed reaction pathway.

Kinetic Studies and Rate Determining Steps

Kinetic studies on the oxidation of a wide range of substituted benzyl alcohols have consistently shown that the rate-determining step is the cleavage of the α-C-H bond. asianpubs.orgorientjchem.orgacs.org This is often evidenced by a significant primary kinetic isotope effect when the benzylic hydrogens are replaced with deuterium. asianpubs.org

For this compound, the rate of oxidation would be expected to be influenced by the electronic nature of the substituents. The Hammett equation is a powerful tool for quantifying these effects.

| Substituent | Position | σ (sigma) constant |

| Methoxy | ortho | -0.39 |

| Bromo | meta | 0.39 |

| Chloro | para | 0.23 |

The negative Hammett ρ (rho) value typically observed for the oxidation of benzyl alcohols indicates that the reaction is favored by electron-donating groups, which can stabilize a positive charge buildup in the transition state. orientjchem.orgsemanticscholar.org In the case of this compound, the electron-donating methoxy group would accelerate the reaction, while the electron-withdrawing bromo and chloro groups would retard it. The net effect on the reaction rate would depend on the balance of these opposing influences.

Influence of Substituents on Reaction Mechanisms

The substituents on the aromatic ring of this compound play a crucial role in dictating the operative reaction mechanism.

Methoxy Group (ortho): The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. libretexts.orglibretexts.org Its presence at the ortho position can significantly influence the reactivity of the benzylic alcohol. It can stabilize a developing positive charge at the benzylic position through resonance, which would accelerate reactions proceeding through a carbocation-like transition state.

Bromo (meta) and Chloro (para) Groups: The bromo and chloro substituents are both electron-withdrawing through induction and weakly electron-donating through resonance. libretexts.orglibretexts.org Their net effect is deactivating, meaning they will generally slow down the rate of reactions that involve the formation of an electron-deficient transition state. The Hammett constants for meta-bromo and para-chloro are positive, reflecting their electron-withdrawing nature. libretexts.org

In reactions such as the oxidation of the benzyl alcohol, the electron-withdrawing nature of the halogens would be expected to decrease the electron density at the benzylic carbon, making it more susceptible to nucleophilic attack but potentially slowing down reactions that involve hydride abstraction by an electrophilic oxidant.

The interplay of these substituent effects can be complex. For instance, in electrophilic aromatic substitution reactions, the strong activating and ortho-, para-directing effect of the methoxy group would likely dominate over the deactivating effects of the halogens, directing incoming electrophiles to the positions ortho and para to the methoxy group.

Following a comprehensive search for detailed research findings and spectroscopic data for this compound, the specific experimental data required to generate the requested article, including FT-IR, Raman, ¹H NMR, ¹³C NMR, and 2D NMR spectra, could not be located. The search did not yield any scholarly articles or publicly available datasets containing the necessary in-depth characterization for this specific compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline and content requirements of the user's request without access to these specific research findings. Generating such an article would require fabricating data, which would be scientifically inaccurate.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 6 Chloro 2 Methoxybenzyl Alcohol

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical tool that provides critical information about a molecule's mass and structural components by ionizing the compound and analyzing the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in determining the precise molecular mass of a compound, which in turn allows for the confident deduction of its elemental formula. For 3-Bromo-6-chloro-2-methoxybenzyl alcohol, with the molecular formula C₈H₈BrClO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The calculation, based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O), provides a highly accurate theoretical mass that serves as a benchmark for experimental verification. This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Interactive Data Table: Isotopes for HRMS Calculation

| Element | Isotope | Atomic Mass (Da) | Count |

|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 8 |

| Hydrogen | ¹H | 1.007825 | 8 |

| Bromine | ⁷⁹Br | 78.918337 | 1 |

| Chlorine | ³⁵Cl | 34.968853 | 1 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, or MS/MS, offers deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is unique to the molecule's structure and serves as a molecular fingerprint.

For this compound, a typical MS/MS experiment would involve the initial ionization and selection of the molecular ion. This ion is then subjected to collision-induced dissociation, causing it to break apart at its weakest bonds. The analysis of these fragments helps to confirm the connectivity of the atoms, such as the positions of the bromine, chlorine, and methoxy (B1213986) groups on the benzyl (B1604629) alcohol core. While specific experimental fragmentation data for this compound is not widely published, the technique remains a cornerstone for unambiguous structural confirmation in chemical analysis.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

Determination of Crystal System and Space Group

The first step in crystallographic analysis is to determine the crystal system and space group. The crystal system describes the symmetry of the unit cell, the basic repeating block of the crystal. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the unit cell. This information is fundamental to solving the crystal structure.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the crystal structure is solved, the precise coordinates of each atom are known. From these coordinates, exact bond lengths, bond angles, and dihedral (torsion) angles can be calculated. This data provides a complete geometric description of the molecule in the solid state. For this compound, this would include the C-C, C-O, C-H, C-Cl, and C-Br bond lengths, the angles between these bonds, and the dihedral angles that define the orientation of the methoxy and alcohol functional groups relative to the aromatic ring.

Interactive Data Table: Expected Structural Parameters

| Parameter | Description | Expected Value Range |

|---|---|---|

| C-C (aromatic) | Bond length within the benzene (B151609) ring | ~1.39 Å |

| C-O (methoxy) | Bond length between ring and methoxy oxygen | ~1.37 Å |

| C-Cl | Bond length between ring and chlorine | ~1.74 Å |

| C-Br | Bond length between ring and bromine | ~1.90 Å |

Elucidation of Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

X-ray crystallography is uniquely capable of revealing the non-covalent interactions that govern how molecules pack together in a crystal. For this compound, the hydroxyl group of the benzyl alcohol is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor. These interactions would link neighboring molecules into chains, sheets, or more complex three-dimensional networks.

Furthermore, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding. Halogen bonding is a directional interaction between a halogen atom and a Lewis base (such as an oxygen or nitrogen atom). The analysis would reveal the distances and angles of these interactions, providing insight into the forces that stabilize the crystal structure. The interplay of these supramolecular forces is critical in determining the material's physical properties.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

The electronic structure of this compound, a polysubstituted benzene derivative, gives rise to characteristic absorption and emission properties that can be probed using electronic spectroscopy. The arrangement and nature of the substituents—bromo, chloro, methoxy, and hydroxymethyl groups—on the benzene ring significantly influence the distribution of electron density and the energies of the molecular orbitals. This, in turn, dictates the molecule's interaction with ultraviolet and visible light. Analysis of the electronic spectra provides valuable insights into the conjugated π-electron system of the aromatic ring and the nature of the electronic transitions that occur upon photoexcitation.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for characterizing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (typically π* orbitals). The wavelengths at which these absorptions occur, and their intensities, are diagnostic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the substituted benzene ring. The presence of auxochromes, such as the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups, and halogens (-Br and -Cl), modifies the absorption characteristics compared to unsubstituted benzene. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) and can also affect the molar absorptivity (ε), which is a measure of the probability of the electronic transition.

Due to the lack of available experimental data for this specific compound, theoretical calculations based on Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic absorption spectra of novel molecules. Such calculations can provide estimates of the vertical excitation energies and oscillator strengths, which correspond to the λmax and ε values, respectively. Based on analyses of structurally similar substituted benzyl alcohols, the predicted UV-Vis absorption data for this compound in a non-polar solvent like cyclohexane are presented below.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol-1 cm-1) | Electronic Transition |

|---|---|---|

| ~285 | ~1,800 | π → π* (1Lb band) |

| ~230 | ~8,500 | π → π* (1La band) |

The predicted spectrum shows multiple absorption bands characteristic of substituted benzenes. The weak, longer-wavelength absorption around 285 nm is analogous to the forbidden 1Lb band in benzene, which gains intensity due to the symmetry-lowering effect of the multiple substituents. The more intense band around 230 nm corresponds to the 1La transition, and the very strong absorption at shorter wavelengths (around 205 nm) is attributed to the allowed 1B transition. The positions and intensities of these bands are influenced by the combined electronic effects of the electron-donating methoxy group and the electron-withdrawing, yet also lone-pair-donating, halogen atoms.

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the pathways of de-excitation. Following absorption of a photon and promotion to an excited electronic state, a molecule can relax to the ground state by emitting a photon. This emitted light is the fluorescence, and it typically occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

Given the absence of experimental fluorescence data, a qualitative prediction can be made based on the nature of the compound and data from related molecules. Aromatic alcohols often exhibit fluorescence, and the emission spectrum is expected to be a near mirror image of the longest-wavelength absorption band (the 1Lb band). Theoretical calculations can also be used to estimate the emission wavelength by optimizing the geometry of the first excited state.

Table 2: Predicted Fluorescence Emission Data for this compound

| Excitation Wavelength (λex) (nm) | Predicted Emission Maximum (λem) (nm) | Predicted Stokes Shift (nm) | Predicted Quantum Yield (ΦF) |

|---|

The predicted emission maximum at approximately 310 nm, when excited at the 1Lb absorption maximum of ~285 nm, results in a Stokes shift of around 25 nm. The quantum yield is anticipated to be low to moderate, reflecting the potential for non-radiative decay pathways enhanced by the halogen substituents. The actual fluorescence intensity and quantum yield would be highly dependent on the solvent environment and temperature.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Applications and Future Research Directions of 3 Bromo 6 Chloro 2 Methoxybenzyl Alcohol in Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

The strategic placement of reactive sites on 3-Bromo-6-chloro-2-methoxybenzyl alcohol makes it a pivotal precursor for the synthesis of advanced organic molecules, particularly those with pharmaceutical applications.

Precursor for Advanced Aromatic Compounds

The presence of bromine and chlorine atoms on the aromatic ring allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized aromatic compounds. The methoxy (B1213986) group, being an electron-donating group, can influence the regioselectivity of these reactions.

Furthermore, the benzyl (B1604629) alcohol moiety can be readily oxidized to the corresponding benzaldehyde. This transformation is a critical step in the synthesis of numerous complex molecules, as the aldehyde group can participate in a wide array of chemical reactions, including Wittig reactions, aldol condensations, and reductive aminations. A variety of oxidizing agents can be employed for this purpose, offering chemists flexibility in their synthetic strategies.

A significant application of related compounds lies in the synthesis of antitubercular agents. For instance, the structurally similar compound, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, serves as a crucial intermediate in the synthesis of the drug TMC-207. google.com It is highly probable that this compound acts as a precursor to this intermediate, likely through an initial oxidation to the aldehyde, followed by subsequent reactions to construct the quinoline (B57606) scaffold.

| Functional Group | Potential Transformations | Resulting Compound Class |

| Bromine, Chlorine | Suzuki, Heck, Sonogashira coupling | Biaryls, substituted alkenes, alkynes |

| Benzyl alcohol | Oxidation | Benzaldehydes |

| Methoxy group | Ether cleavage | Phenols |

Building Block for Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry. The functional groups present in this compound make it an ideal starting material for the synthesis of various heterocyclic systems.

Following the oxidation of the benzyl alcohol to the aldehyde, the resulting substituted benzaldehyde can undergo condensation reactions with a variety of dinucleophiles to form heterocyclic rings. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to isoxazoles.

The synthesis of quinoline derivatives is a particularly noteworthy application. Quinolines are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, an intermediate for an antitubercular drug, highlights the potential of this compound in this area. google.com The general synthetic approach would likely involve the conversion of the benzyl alcohol to a more reactive species that can then participate in a cyclization reaction to form the quinoline ring system.

| Reactant | Resulting Heterocycle |

| Hydrazine | Pyrazole |

| Hydroxylamine | Isoxazole |

| Amidines | Pyrimidine |

| 1,2-Diamines | Benzodiazepine |

Exploration in Materials Science

While the primary focus of research on this compound has been in organic synthesis for pharmaceutical applications, its structure suggests potential applications in materials science.

Monomer for Polymer Synthesis (if applicable for substituted benzyl alcohols)

Substituted benzyl alcohols can, in principle, undergo polymerization through various mechanisms. For instance, acid-catalyzed self-condensation of benzyl alcohol can lead to the formation of poly(benzyl ether)s. The substituents on the aromatic ring of this compound would significantly influence the properties of the resulting polymer, such as its thermal stability, solubility, and refractive index. The presence of halogen atoms could also impart flame-retardant properties to the polymer. However, specific studies on the polymerization of this particular monomer have not yet been reported, representing a potential area for future investigation.

Precursor for Functional Organic Materials

The highly functionalized nature of this compound makes it an attractive precursor for the synthesis of functional organic materials. The aromatic core, combined with the potential for further modification through its various functional groups, could be utilized to create materials with interesting electronic, optical, or liquid crystalline properties. For example, the incorporation of this unit into larger conjugated systems could lead to the development of new organic semiconductors or light-emitting materials. The bromo and chloro substituents also provide handles for creating porous organic polymers through cross-coupling reactions, which could have applications in gas storage or catalysis.

Development of Novel Derivates

The rich functionality of this compound opens up numerous possibilities for the development of novel derivatives with potentially interesting biological or material properties.

The hydroxyl group of the benzyl alcohol can be readily converted into other functional groups. For example, it can be esterified to form a wide range of esters, or converted to an ether. It can also be replaced by a halogen to produce the corresponding benzyl halide, which is a versatile intermediate for nucleophilic substitution reactions.

The bromo and chloro groups on the aromatic ring can be substituted using various nucleophiles or can participate in metal-catalyzed cross-coupling reactions to introduce new substituents. The methoxy group can be cleaved to reveal a phenol, which can then be further functionalized.

Catalysis and Ligand Design

The structural features of this compound suggest its potential utility in the development of novel catalysts and ligands.

The ortho-methoxy and ortho-chloro groups, in conjunction with the benzylic hydroxyl group, could serve as a multidentate chelation site for metal ions. Modification of the hydroxyl group to a phosphine, amine, or other coordinating moiety would yield a ligand with a unique electronic and steric profile. The electronic properties of the ligand, and consequently the catalytic activity of its metal complex, could be fine-tuned by the bromo and chloro substituents on the aromatic ring.

For example, conversion of the alcohol to a phosphine derivative could yield a ligand suitable for cross-coupling reactions. The steric bulk provided by the ortho-chloro and the methoxy group could promote reductive elimination, a key step in many catalytic cycles.

Benzyl alcohols and their derivatives can participate in a variety of organocatalytic transformations. For instance, they can act as precursors to in situ generated quinone methides under chiral phosphoric acid catalysis, which can then undergo enantioselective additions with nucleophiles. acs.orgnih.gov The specific substitution pattern of this compound could influence the stability and reactivity of such intermediates, potentially leading to novel asymmetric methodologies.

Furthermore, the hydroxyl group of the benzyl alcohol could act as a hydrogen-bond donor, directing the stereochemical outcome of a reaction. The acidity of this hydroxyl group, modulated by the electronic effects of the ring substituents, would be a critical parameter in its effectiveness as a directing group.

Future Perspectives in Synthetic Methodology

The synthesis of this compound and its derivatives could be advanced through the adoption of modern synthetic technologies.

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. tubitak.gov.trnih.gov The synthesis of halogenated and methoxylated aromatic compounds often involves hazardous reagents and exothermic reactions, making them well-suited for flow chemistry.

A potential continuous flow synthesis of this compound could involve the sequential halogenation, methoxylation, and reduction of a suitable starting material in a multi-step flow reactor. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time at each step, potentially leading to higher yields and purities compared to batch processing.

Photoredox Catalysis and Electrosynthesis Applications of this compound in Chemical Synthesis

While direct studies on the photoredox catalysis and electrosynthesis applications of this compound are not extensively documented, the reactivity of substituted benzyl alcohols in these fields suggests potential pathways and applications. The presence of bromo, chloro, and methoxy substituents on the aromatic ring, as well as the benzylic alcohol moiety, provides multiple sites for synthetic transformations under photoredox and electrochemical conditions.

Photoredox Catalysis

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for organic synthesis. For substituted benzyl alcohols, this approach can facilitate a variety of transformations, including oxidation, C-C and C-N bond formation, and deoxygenation.

The oxidation of benzyl alcohols to the corresponding aldehydes is a common transformation achieved through photoredox catalysis. organic-chemistry.org This process typically involves a photocatalyst, such as an iridium or ruthenium complex, that, upon excitation by light, can abstract a hydrogen atom from the alcohol, leading to the formation of a ketyl radical. This radical can then be further oxidized to the aldehyde. For this compound, this would yield 3-bromo-6-chloro-2-methoxybenzaldehyde. The reaction conditions are generally mild, offering an alternative to traditional oxidation methods that often require harsh reagents. organic-chemistry.org

Beyond oxidation, photoredox catalysis can be employed for the functionalization of the C-O bond of benzyl alcohols. beilstein-journals.org By converting the hydroxyl group into a better leaving group, such as a trifluoroacetate, it is possible to generate a benzylic radical via reductive cleavage. This radical can then participate in various coupling reactions. For instance, in the presence of a suitable coupling partner, this strategy could be used for the formation of new carbon-carbon bonds at the benzylic position of the target molecule.

Another potential application is the visible-light-mediated amidation of benzylic alcohols. acs.orgnih.gov This transformation allows for the direct conversion of alcohols to amides, which are important functional groups in pharmaceuticals and other fine chemicals. The reaction typically proceeds through an oxidative pathway where the alcohol is first converted to an aldehyde in situ, which then reacts with an amine to form the amide. acs.orgnih.gov

Electrosynthesis

Electrosynthesis offers a green and sustainable alternative to traditional chemical synthesis, using electricity to drive chemical reactions. bookpi.orgmdpi.com For substituted benzyl alcohols, electrosynthesis is primarily used for oxidation and carboxylation reactions.

The electrochemical oxidation of benzyl alcohols to benzaldehydes is a well-established process. mdpi.comrsc.org This can be achieved through direct or indirect electrolysis. In direct electrolysis, the benzyl alcohol is oxidized directly at the anode. In indirect electrolysis, a mediator is used to transfer electrons between the electrode and the substrate. The selectivity of the oxidation (to the aldehyde or further to the carboxylic acid) can often be controlled by the reaction conditions, such as the electrode material, solvent, and applied potential. rsc.org For this compound, this would provide a route to 3-bromo-6-chloro-2-methoxybenzaldehyde or 3-bromo-6-chloro-2-methoxybenzoic acid.

Electrochemical carboxylation of benzyl alcohols has also been reported, providing a direct route to phenylacetic acid derivatives. jst.go.jp This reaction involves the reductive cleavage of the C-O bond followed by the fixation of carbon dioxide. For this compound, this would result in the formation of (3-bromo-6-chloro-2-methoxyphenyl)acetic acid.

The following table summarizes potential photoredox and electrosynthesis applications for this compound based on known transformations of substituted benzyl alcohols.

| Transformation | Method | Potential Product | Key Features |

|---|---|---|---|

| Oxidation to Aldehyde | Photoredox Catalysis | 3-Bromo-6-chloro-2-methoxybenzaldehyde | Mild reaction conditions, high selectivity. |

| Oxidation to Aldehyde/Carboxylic Acid | Electrosynthesis | 3-Bromo-6-chloro-2-methoxybenzaldehyde or 3-Bromo-6-chloro-2-methoxybenzoic acid | Green and sustainable, selectivity can be controlled. |

| Amidation | Photoredox Catalysis | N-substituted 3-bromo-6-chloro-2-methoxybenzamides | Direct conversion of alcohol to amide. |

| Carboxylation | Electrosynthesis | (3-Bromo-6-chloro-2-methoxyphenyl)acetic acid | Direct fixation of carbon dioxide. |

Biocatalytic Transformations of Substituted Benzyl Alcohols

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental compatibility. mdpi.com For substituted benzyl alcohols, biocatalytic transformations primarily focus on oxidation and deracemization reactions.

Biocatalytic Oxidation

The oxidation of benzyl alcohols to their corresponding aldehydes and carboxylic acids is a key transformation in organic synthesis. Biocatalysts, such as alcohol dehydrogenases (ADHs) and oxidases, are highly efficient in catalyzing these reactions. vapourtec.com Whole-cell biocatalysts, for instance from the genus Acetobacter, have been shown to oxidize a range of substituted benzyl alcohols to the corresponding carboxylic acids. vapourtec.com This suggests that this compound could potentially be converted to 3-bromo-6-chloro-2-methoxybenzoic acid using such a system. The substrate scope of these biocatalysts is often broad, accommodating various substituents on the aromatic ring. vapourtec.com

Biocatalytic Deracemization

Chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.gov Biocatalysis provides an elegant method for the deracemization of racemic secondary alcohols to produce enantiomerically pure compounds. This can be achieved through a concurrent photobiocatalytic system that combines a photocatalyst for the stereoinverting oxidation of one enantiomer with a biocatalyst (a whole-cell system expressing an alcohol dehydrogenase) for the stereoselective reduction of the resulting ketone back to the desired alcohol enantiomer. acs.orgchemrxiv.orgresearchgate.net While this compound is a primary alcohol and therefore not a substrate for deracemization, this methodology is highly relevant for chiral substituted secondary benzyl alcohols.

The following table illustrates potential biocatalytic transformations applicable to substituted benzyl alcohols, which could be extrapolated to derivatives of this compound.

| Transformation | Biocatalyst Type | Potential Product from a Substituted Benzyl Alcohol | Key Advantages |

|---|---|---|---|

| Oxidation to Carboxylic Acid | Whole-cell (e.g., Acetobacter) | Substituted Benzoic Acid | High conversion, green reaction conditions. |

| Deracemization of Secondary Alcohols | Whole-cell (e.g., E. coli expressing ADH) + Photocatalyst | Enantiomerically pure secondary alcohol | High enantioselectivity, atom- and step-economy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.